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For Researchers, Scientists, and Drug Development Professionals

(Z)-ONO-1301, a novel non-prostanoid prostacyclin (PGI₂) mimetic, represents a significant

advancement in the development of therapeutic agents for a range of cardiovascular and

fibrotic diseases. This technical guide provides an in-depth overview of the discovery,

synthesis, and mechanism of action of (Z)-ONO-1301 and its derivatives, with a focus on the

experimental methodologies and signaling pathways that underpin their pharmacological

effects.

Introduction to (Z)-ONO-1301
(Z)-ONO-1301, chemically known as {7,8-dihydro-5-[(E)-2-[(α-(3-pyridyl)benzylidene)amino-

oxy]ethyl]-1-naphtyl-oxy}acetic acid, is a potent and orally active prostacyclin IP receptor

agonist.[1] Unlike traditional prostacyclin analogs, ONO-1301 possesses a unique chemical

structure that confers greater stability and a longer duration of action.[2] A key feature of its

pharmacological profile is its dual action as both a PGI₂ agonist and a thromboxane A₂ (TXA₂)

synthase inhibitor.[1][2] This dual mechanism allows it to not only mimic the beneficial effects of

prostacyclin, such as vasodilation and inhibition of platelet aggregation, but also to reduce the

production of the pro-thrombotic and vasoconstrictive agent TXA₂.[3][4]

Core Pharmacological Activities and Quantitative
Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15572767?utm_src=pdf-interest
https://www.medchemexpress.com/ono-1301.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805395/
https://www.medchemexpress.com/ono-1301.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805395/
https://pubmed.ncbi.nlm.nih.gov/9156364/
https://www.researchgate.net/figure/Molecular-structures-of-ONO-1301-and-prostacyclin-Unlike-prostacyclin-ONO-1301-does-not_fig1_7607890
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The therapeutic potential of ONO-1301 and its derivatives stems from a range of

pharmacological activities. The primary mechanism involves binding to the prostacyclin IP

receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic adenosine monophosphate (cAMP).[5][6] This increase in cAMP mediates

many of the downstream effects.

Table 1: Pharmacological Activities of (Z)-ONO-1301

Activity Key Findings Quantitative Data References

IP Receptor Agonism

Activates the

prostacyclin IP

receptor, leading to

increased intracellular

cAMP.

- [5]

Anti-Platelet

Aggregation

Inhibits collagen-

induced platelet

aggregation in a

concentration-

dependent manner.

IC₅₀: 460 nM [1]

Vasodilation

Induces relaxation of

vascular smooth

muscle.

- [3]

Induction of Protective

Factors

Promotes the

synthesis and

secretion of

hepatocyte growth

factor (HGF) and

vascular endothelial

growth factor (VEGF).

- [6]

Thromboxane A₂

Synthase Inhibition

Inhibits the enzyme

responsible for the

production of

thromboxane A₂.

- [2]
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Further research is required to populate the quantitative data for IP receptor binding affinity (Ki)

and vasodilation (EC₅₀) for ONO-1301 and its derivatives.

Signaling Pathways of (Z)-ONO-1301
The biological effects of (Z)-ONO-1301 are primarily mediated through the activation of the

prostacyclin IP receptor and the subsequent cAMP signaling cascade. This pathway is central

to its vasodilatory and anti-platelet effects. Furthermore, the elevation of cAMP has been

shown to be at least partially responsible for the induction of cytoprotective and angiogenic

factors such as HGF and VEGF.[6] The inhibition of thromboxane A₂ synthase represents a

distinct but complementary pathway that contributes to its anti-thrombotic effects.

IP Receptor-cAMP Signaling Pathway
The canonical signaling pathway for (Z)-ONO-1301 involves its interaction with the G-protein

coupled prostacyclin IP receptor.

(Z)-ONO-1301 IP Receptor Gαs Protein
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Caption: (Z)-ONO-1301 activates the IP receptor, leading to cAMP production.

Induction of HGF and VEGF
The upregulation of HGF and VEGF is a key component of the therapeutic effects of ONO-

1301, contributing to its pro-angiogenic and tissue-protective properties.[6][7] This induction is

at least partially dependent on the increase in intracellular cAMP.[6] HGF, in turn, activates its

own signaling pathway through the c-Met receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17263691/
https://www.benchchem.com/product/b15572767?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/17263691/
https://pubmed.ncbi.nlm.nih.gov/36964085/
https://pubmed.ncbi.nlm.nih.gov/17263691/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ONO-1301 Action Gene Expression Downstream HGF Signaling

(Z)-ONO-1301 IP Receptor ↑ cAMP HGF & VEGF Gene
Transcription

activates transcription factors HGF & VEGF
(secreted)

leads to synthesis & secretion
c-Met Receptor

activates Angiogenesis &
Tissue Repair

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15572767#discovery-and-synthesis-of-novel-z-ono-
1301-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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